5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Hydrogen-bond donor Tautomerism Kinase hinge binding

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry with demonstrated applications across anticancer, CNS, anti-infectious, anti-inflammatory, and CRF1 antagonist programs. This compound features a specific trisubstitution pattern—methyl at C5, phenyl at C2, and a hydroxyl/keto group at C7 existing in tautomeric equilibrium with the 7(4H)-one form—yielding a molecular formula of C13H11N3O, a molecular weight of 225.25 g/mol, and one hydrogen-bond donor with three (7-one tautomer) or four (7-ol tautomer) hydrogen-bond acceptors.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 90019-55-9
Cat. No. B2611896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
CAS90019-55-9
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyQUMKJDPMSLSPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9): Procurement-Ready Heterocyclic Scaffold for Early Discovery Screening


5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry with demonstrated applications across anticancer, CNS, anti-infectious, anti-inflammatory, and CRF1 antagonist programs [1]. This compound features a specific trisubstitution pattern—methyl at C5, phenyl at C2, and a hydroxyl/keto group at C7 existing in tautomeric equilibrium with the 7(4H)-one form—yielding a molecular formula of C13H11N3O, a molecular weight of 225.25 g/mol, and one hydrogen-bond donor with three (7-one tautomer) or four (7-ol tautomer) hydrogen-bond acceptors . It is commercially listed as an AldrichCPR collection compound (Sigma-Aldrich BOG00121), meaning it is provided for early-stage discovery research without vendor-collected analytical data, and carries Acute Tox. 3 Oral / WGK 3 hazard classifications .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The 5-Me / 2-Ph / 7-OH Triad Defines Functional and Physicochemical Identity of CAS 90019-55-9


Substituting 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol with an in-class generic analog is not straightforward because each substituent position independently governs critical molecular properties. Removal of the 2-phenyl group drops LogP from approximately 2.4–2.9 to 0.74, shifting the compound from a moderately lipophilic to a markedly polar species unsuitable for membrane passive permeability . Replacement of the 7-OH/7-one with hydrogen eliminates the sole hydrogen-bond donor, fundamentally altering target engagement patterns at kinase hinge regions and other H-bond-dependent recognition sites . The 5-methyl group, while often viewed as a minor modification, has been demonstrated in the seminal anti-inflammatory pyrazolo[1,5-a]pyrimidin-7-one SAR literature to cause a marked decrease in COX-inhibitory activity relative to the unsubstituted and 4-ethyl analogs, meaning the compound is functionally de-risked from anti-inflammatory activity but preserved for alternative therapeutic target classes [1]. These three positions collectively determine the compound's identity; any single substitution change yields a different chemical entity with non-transferable performance characteristics.

Quantitative Differentiation Evidence: 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol vs Closest Analogs


Hydrogen-Bond Donor Capacity: 7-OH/7-One Tautomer vs Deoxy Analog (CAS 144205-23-2)

The target compound possesses exactly one hydrogen-bond donor (the 7-OH group in the enol tautomer or N4-H in the 7-one tautomer), whereas the deoxy analog 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2) has zero H-bond donors . This distinction is critical for molecular recognition: pyrazolo[1,5-a]pyrimidin-7-ones engage kinase hinge regions through C7=O ··· H-N and N4-H ··· O=C hydrogen-bonding pairs as demonstrated in the BZR ligand series [1]. The deoxy analog is incapable of this bidentate H-bond donor/acceptor motif and is therefore functionally excluded from applications requiring hinge-region engagement.

Hydrogen-bond donor Tautomerism Kinase hinge binding Medicinal chemistry

Lipophilicity and Polarity Balance: 2-Phenyl Contribution vs Des-Phenyl Analog (CAS 16082-26-1)

The presence of the 2-phenyl substituent in the target compound increases LogP by approximately 1.7 log units compared to the des-phenyl analog 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 16082-26-1), while preserving an identical polar surface area of 50.42 Ų . This produces a distinct lipophilicity-polarity balance: the target compound's LogP of ~2.4–2.9 places it within optimal oral drug-like space (LogP 1–3), whereas the des-phenyl analog (LogP 0.74) is substantially more polar, potentially limiting passive membrane permeability . The ACD/LogD at pH 5.5 for the target compound is 1.48, indicating suitable distribution coefficient for cellular assays at physiological pH .

Lipophilicity LogP Polar surface area Membrane permeability

Anti-Inflammatory SAR De-Risking: 5-Methyl Substitution Markedly Reduces COX-Dependent Activity vs FPP028 (CAS 86969-15-5)

In the foundational SAR study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones by Auzzi et al. (1983), modifications at the 5-position—including methylation—were reported to cause a marked decrease in anti-inflammatory activity compared to the lead compound 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028, CAS 86969-15-5), which showed a better therapeutic index than phenylbutazone and indomethacin [1]. While the original paper does not report numeric IC50 values for all 5-position variants, the qualitative observation is unambiguous and consistent across all tested 5-position modifications: 5-substitution abrogates the anti-inflammatory phenotype. This class-level inference positions the target compound as functionally inactive against COX-mediated inflammation pathways, a property that is advantageous when screening for targets where anti-inflammatory activity would constitute an off-target liability.

Anti-inflammatory SAR COX inhibition 5-position modification Therapeutic index

Scaffold Privilege and Purine Bioisosterism: Pyrazolo[1,5-a]pyrimidine Core vs Non-Fused or Alternative Fused Heterocycles

The pyrazolo[1,5-a]pyrimidine core is explicitly identified as one of only four heterocyclic systems that have demonstrated improved biological properties as purine bioisosteres in the context of cyclin-dependent kinase (CDK) inhibitor development, alongside pyrazolo[1,5-a]-1,3,5-triazines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-d]pyrimidines [1]. This bioisosteric relationship to the purine core of ATP means compounds built on this scaffold—including the target compound—are pre-validated for engagement with the adenine-binding pocket of kinases and other ATP-utilizing enzymes. The comprehensive review by Cherukupalli et al. (2017) further documents that the pyrazolo[1,5-a]pyrimidine scaffold has yielded lead compounds across anticancer, CNS, anti-infectious, anti-inflammatory, and CRF1 antagonist programs, with extensive SAR studies available to guide medicinal chemistry optimization [2].

Purine bioisostere Privileged scaffold Kinase inhibitor CDK inhibitor

Predicted Physicochemical and ADME Profile: Density and pKa Context vs Parent Pyrazolo[1,5-a]pyrimidin-7-ol

The target compound has a predicted density of 1.3 ± 0.1 g/cm³ (ACD/Labs Percepta), which is lower than the parent unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol (predicted density 1.51 ± 0.1 g/cm³, predicted pKa 5.92 ± 0.53) . The reduced density is consistent with the introduction of the 2-phenyl and 5-methyl substituents disrupting crystal packing efficiency. The predicted pKa of the parent 7-OH system (5.92) indicates that the 7-hydroxyl proton is weakly acidic; the electron-donating 5-methyl group in the target compound is expected to further raise the pKa modestly, affecting ionization state at physiological pH. The compound complies with Lipinski's Rule of Five (MW 225.25 < 500; LogP < 5; HBD = 1 < 5; HBA = 3–4 < 10) .

pKa Density Drug-likeness Predicted ADME

Evidence-Backed Application Scenarios for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9)


Focused Kinase Hinge-Binder Screening Libraries

The compound's single hydrogen-bond donor (7-OH/7-one) and 3–4 hydrogen-bond acceptors, combined with a pyrazolo[1,5-a]pyrimidine core validated as a purine bioisostere, make it a rational inclusion in focused screening libraries targeting ATP-competitive kinases [1][2]. Its moderate lipophilicity (LogP 2.4–2.9, LogD pH 5.5 = 1.48) positions it for intracellular target engagement without excessive hydrophobicity-driven promiscuity, a common pitfall of screening collections .

Anti-Inflammatory Activity-De-Risked Phenotypic Screening

Based on the class-level SAR established by Auzzi et al. (1983), the 5-methyl substitution abrogates COX-mediated anti-inflammatory activity, making this compound suitable for phenotypic screening campaigns in oncology, neurodegeneration, or anti-infective programs where anti-inflammatory activity would represent an unwanted confounding phenotype [1]. This built-in selectivity filter reduces the need for secondary counter-screens.

Medicinal Chemistry Scaffold-Hopping and SAR Expansion

As a member of the pyrazolo[1,5-a]pyrimidine privileged scaffold family, this compound provides a synthetically tractable starting point for library enumeration at the 3-, 5-, 6-, and 7-positions [1]. The 7-OH/7-one group offers a handle for O-alkylation or conversion to halide leaving groups; the 2-phenyl ring is amenable to electrophilic aromatic substitution; and the 5-methyl group serves as a metabolically stable substituent that can be elaborated via radical bromination or oxidation [1]. The extensive SAR compendium in the Cherukupalli review (2017) provides a roadmap for rational diversification [1].

ADME/Tox Comparator Compound for Lead Optimization

With its full set of predicted physicochemical parameters—LogP ~2.4–2.9, PSA 50.42 Ų, zero Rule-of-Five violations, and ACD/BCF of 5.61 at pH 5.5—this compound can serve as a reference point in ADME/Tox profiling panels when evaluating more heavily substituted pyrazolo[1,5-a]pyrimidine lead candidates, providing a baseline for understanding how incremental structural modifications shift permeability, solubility, and metabolic stability [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.